N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
“N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” is a chemical compound with the molecular formula C20H22N4OS and a molecular weight of 366.48. It’s a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds .
Scientific Research Applications
Anticancer Agents
A series of novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and 5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamides were designed, synthesized, and evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against cancerous cell lines. Compound 5d showed significant cytotoxicity and topoisomerase IIα inhibition, indicating potential as an anticancer agent (Alam et al., 2016).
Antimicrobial Activity
Thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives were synthesized and screened for their antimicrobial activities. Some of the newly synthesized compounds showed significant in vitro antimicrobial activities, highlighting their potential as antimicrobial agents (Gad-Elkareem et al., 2011).
Tuberculosis Treatment
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro Mycobacterium tuberculosis inhibitory activity. Among the compounds studied, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis (Jeankumar et al., 2013).
Antitumor and Anti-Leishmanial Activity
Novel thiophene derivatives derived from the reaction of cyclopentanone with elemental sulfur and cyano-methylene reagents were synthesized and evaluated for their antitumor and anti-leishmanial activities. Some compounds exhibited high inhibitory effects towards three cancer cell lines and showed significant anti-leishmanial activity (Mohareb & Al-farouk, 2012).
Antioxidant Agents
Novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives were designed and synthesized to investigate their potential activities as antioxidants. These derivatives were modified to create high-efficiency antioxidants, particularly against ABTS. Compound 10 showed higher antioxidant activity than ascorbic acid, indicating their potential as antioxidant agents (Aziz et al., 2021).
Future Directions
Properties
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c25-19(20(9-2-3-10-20)18-7-5-15-26-18)22-12-14-24-13-8-17(23-24)16-6-1-4-11-21-16/h1,4-8,11,13,15H,2-3,9-10,12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDKLJFVPGNNMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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